molecular formula C9H9BrOS2 B2764576 1-bromo-3-(methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophen-4-one CAS No. 207307-53-7

1-bromo-3-(methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophen-4-one

Cat. No.: B2764576
CAS No.: 207307-53-7
M. Wt: 277.19
InChI Key: BFKNYJAHEXEVTK-UHFFFAOYSA-N
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Description

1-bromo-3-(methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophen-4-one is a chemical compound with the molecular formula C9H9BrOS2 and a molecular weight of 277.19. This compound is part of the benzothiophene family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-bromo-3-(methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophen-4-one typically involves the bromination of 3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one. This reaction is carried out under controlled conditions using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to ensure high yield and purity of the desired product.

Chemical Reactions Analysis

1-bromo-3-(methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophen-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. For example, a nucleophilic substitution reaction with an amine can yield an amine-substituted benzothiophene derivative.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl group in the benzothiophene ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-bromo-3-(methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophen-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzothiophene derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a building block for the synthesis of pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-bromo-3-(methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophen-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylsulfanyl groups can play crucial roles in binding to target molecules and modulating their activity.

Comparison with Similar Compounds

1-bromo-3-(methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophen-4-one can be compared with other benzothiophene derivatives such as:

  • 1-bromo-6,6-dimethyl-3-methylthio-6,7-dihydro-2-benzothiophen-4-one
  • 1-bromo-3-[(methylsulfanyl)methyl]benzene

These compounds share similar structural features but differ in the substitution patterns and functional groups, which can lead to variations in their chemical reactivity and biological activities. The unique combination of bromine and methylsulfanyl groups in this compound makes it a valuable compound for diverse applications.

Properties

IUPAC Name

1-bromo-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrOS2/c1-12-9-7-5(8(10)13-9)3-2-4-6(7)11/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKNYJAHEXEVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C2C(=C(S1)Br)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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